1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide
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Overview
Description
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is an organic compound that features a bromophenyl group attached to a cyclobutane ring, with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, can be prepared by bromination of phenylacetic acid using bromine and mercuric oxide.
Cyclobutane Ring Formation: The bromophenyl intermediate is then subjected to a cyclization reaction to form the cyclobutane ring. This can be achieved through a or other cyclization methods.
Introduction of the Carboximidamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitriles or other substituted derivatives.
Scientific Research Applications
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used in molecular docking studies to understand its binding interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity, while the carboximidamide group facilitates hydrogen bonding with target molecules . These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits significant biological activities, including antifungal and neurotoxic potentials.
Uniqueness
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is unique due to its cyclobutane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C11H13BrN2O |
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Molecular Weight |
269.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N'-hydroxycyclobutane-1-carboximidamide |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14) |
InChI Key |
GLMXJHSVDIOSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)C(=NO)N |
Origin of Product |
United States |
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